5,6-dimethyl-1-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-3-phenyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione
Description
5,6-dimethyl-1-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-3-phenyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione is a complex organic compound that belongs to the class of fused heterocyclic compounds. These compounds are characterized by the presence of multiple ring structures that are fused together, giving them unique chemical and biological properties.
Properties
IUPAC Name |
5,6-dimethyl-1-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-3-phenylthieno[2,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O3S/c1-14-15(2)31-22-20(14)21(29)27(17-8-4-3-5-9-17)23(30)26(22)13-16-12-19(28)25-11-7-6-10-18(25)24-16/h3-12H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMEAPKWHDHHJMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=O)N2CC3=CC(=O)N4C=CC=CC4=N3)C5=CC=CC=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5,6-dimethyl-1-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-3-phenyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides, followed by cyclization to form the pyrido[2,3-d]pyrimidine core . The reaction conditions typically involve heating under reflux with a base such as sodium methoxide in butanol. Industrial production methods may involve optimization of these reaction conditions to improve yield and scalability .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the functional groups attached to the fused ring system .
Scientific Research Applications
5,6-dimethyl-1-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-3-phenyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione has been extensively studied for its potential applications in various fields of scientific research. In chemistry, it serves as a valuable intermediate for the synthesis of other complex heterocyclic compounds. In biology and medicine, it has shown promise as a protein kinase inhibitor, which is crucial for the development of targeted cancer therapies . Additionally, its unique structure makes it a useful tool for studying the mechanisms of enzyme inhibition and protein-ligand interactions .
Mechanism of Action
The mechanism of action of this compound involves its interaction with protein kinases, which are enzymes that play a critical role in regulating cell growth, differentiation, and apoptosis. By inhibiting the activity of these enzymes, the compound can effectively halt the proliferation of cancer cells. The molecular targets of this compound include cyclin-dependent kinases (CDKs) and other protein kinases involved in cell cycle regulation . The inhibition of these targets leads to cell cycle arrest and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Compared to other similar compounds, 5,6-dimethyl-1-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-3-phenyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione stands out due to its unique fused ring structure and its potent inhibitory activity against protein kinases. Similar compounds include pyrazolo[3,4-d]pyrimidine, pyrido[2,3-d]pyrimidine, quinazoline, and furo[2,3-d]pyrimidine derivatives . These compounds also exhibit protein kinase inhibitory activity, but the specific structure of 5,6-dimethyl-1-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-3-phenyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione provides it with unique binding properties and higher selectivity for certain kinase targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
